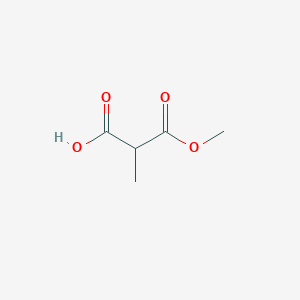

3-Methoxy-2-methyl-3-oxopropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 175885. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-methyl-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-3(4(6)7)5(8)9-2/h3H,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROWQPBZDXWPJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10306363 | |

| Record name | 3-methoxy-2-methyl-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3097-74-3 | |

| Record name | 3097-74-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methoxy-2-methyl-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-2-methyl-3-oxopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methoxy-2-methyl-3-oxopropanoic Acid (CAS 3097-74-3)

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-2-methyl-3-oxopropanoic acid, also known as monomethyl methylmalonate. With the CAS number 3097-74-3, this versatile building block is of significant interest in organic synthesis, particularly in the pharmaceutical and fine chemical industries. This document delves into its chemical and physical properties, provides detailed synthesis protocols, explores its reactivity, and highlights its applications in the synthesis of complex molecules. Furthermore, it covers essential analytical and safety information to ensure its effective and safe handling in a laboratory setting.

Introduction

This compound is a derivative of malonic acid, characterized by the presence of both a carboxylic acid and a methyl ester group attached to the same stereocenter. This unique structural feature imparts a distinct reactivity profile, making it a valuable C3 synthon in a variety of chemical transformations. Its utility is underscored by its application as a key intermediate in the synthesis of a range of molecules, from heterocyclic compounds to active pharmaceutical ingredients (APIs).[1][2] This guide aims to be an essential resource for researchers, providing both foundational knowledge and practical insights into the use of this important chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3097-74-3 | [3] |

| Molecular Formula | C₅H₈O₄ | [3] |

| Molecular Weight | 132.11 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 131 °C at 16 Torr | [1] |

| Density | 1.029 g/cm³ at 17.5 °C | [1] |

| pKa (Predicted) | 2.87 ± 0.34 | [1] |

| Solubility | Soluble in water | |

| Storage | Sealed in a dry environment at room temperature | [1] |

Synonyms:

-

Monomethyl methylmalonate

-

2-Methyl-malonic acid monomethyl ester

-

Methyl-malonsaeure-monomethylester[2]

Synthesis: The Art of Selective Monohydrolysis

The most prevalent and efficient method for the synthesis of this compound is the selective monohydrolysis of dimethyl methylmalonate.[1] This process is a prime example of desymmetrization, where one of two identical ester groups is selectively saponified.

Underlying Principles of Selective Monohydrolysis

Conventional monosaponification of diesters often leads to a mixture of the starting material, the desired half-ester, and the diacid, making purification challenging.[1] However, by carefully controlling reaction conditions, high selectivity can be achieved. Key factors influencing the success of this reaction include:

-

Base Selection: Potassium hydroxide (KOH) has demonstrated higher reactivity and selectivity compared to sodium hydroxide (NaOH).[1]

-

Solvent System: The use of a co-solvent such as tetrahydrofuran (THF) or acetonitrile with water is crucial. Acetonitrile, being a slightly miscible, aprotic, and non-polar solvent with water, has been shown to accelerate the reaction and improve yields.[1]

-

Temperature: Maintaining a low temperature, typically 0°C, is critical to prevent undesired side reactions, such as the hydrolysis of the second ester group and potential decarboxylation.[1]

-

Hydrophobicity: Increased molecular hydrophobicity of the starting diester can enhance the yield of the half-ester.[1]

Laboratory-Scale Synthesis Protocol

The following protocol is a representative example of the laboratory-scale synthesis of this compound.

Materials:

-

Dimethyl methylmalonate

-

Tetrahydrofuran (THF) or Acetonitrile

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), 0.25 M aqueous solution

-

Hydrochloric acid (HCl), 1 M

-

Sodium chloride (NaCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve dimethyl methylmalonate (1.2 mmol) in THF (2 mL) in a round-bottom flask.

-

Add water (20 mL) to the solution.

-

Cool the reaction mixture to 0°C in an ice-water bath.

-

With vigorous stirring, add 1.2 equivalents of a 0.25 M aqueous KOH solution dropwise over a period of 15-30 minutes.

-

Continue stirring the reaction mixture at 0°C for 1.5 hours.

-

After the reaction is complete, acidify the mixture to a pH of approximately 2 with 1 M HCl at 0°C.

-

Saturate the aqueous layer with NaCl and extract the product with ethyl acetate (4 x 20 mL).

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane:ethyl acetate (e.g., starting with 3:1) and then with pure ethyl acetate to afford the pure this compound as an oil.[1]

Considerations for Large-Scale Synthesis

Scaling up the synthesis of this compound is feasible and has been reported in the literature.[4] Key considerations for a larger scale include:

-

Reaction Concentration: Higher concentrations can be employed, but this may require optimization of the co-solvent to water ratio to maintain solubility and selectivity.

-

Heat Transfer: Efficient cooling is paramount to maintain the reaction temperature at 0°C.

-

Purification: Distillation under reduced pressure is a more practical purification method for larger quantities compared to column chromatography.[5]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

-

¹H NMR (300 MHz, CDCl₃): δ = 9.42 (1H, br. s, COOH), 3.73 (3H, s, OCH₃), 3.47 (1H, q, J=7.2 Hz, CH), 1.43 (3H, d, J=7.2 Hz, CH₃).[1]

-

¹³C NMR (75 MHz, CDCl₃): δ = 175.38 (COOH), 170.16 (COO-CH₃), 52.39 (O-CH₃), 45.45 (CH), 13.08 (CH₃).[1]

-

IR (neat, cm⁻¹): 2956-3202 (broad, O-H stretch), 1739 (C=O stretch, ester), 1721 (C=O stretch, carboxylic acid).[1]

Reactivity and Synthetic Applications

The bifunctional nature of this compound makes it a versatile intermediate in organic synthesis. It can participate in reactions typical of both carboxylic acids and esters.

Key Reaction Pathways

Caption: Key reaction pathways of this compound.

-

Esterification: The carboxylic acid group can be esterified under standard Fischer esterification conditions to yield a diester.

-

Amidation: The carboxylic acid can be converted to an amide using standard coupling reagents (e.g., DCC, EDC) and an amine.

-

Decarboxylation: While malonic acids are prone to decarboxylation upon heating, the monohydrolysis synthesis is typically performed under conditions that avoid this.[1] However, controlled decarboxylation can be a useful transformation.

-

Knoevenagel Condensation: The active methylene proton can be removed by a base, and the resulting enolate can participate in Knoevenagel condensation with aldehydes and ketones to form α,β-unsaturated esters.[6]

-

Heterocycle Synthesis: This compound serves as a valuable precursor for the synthesis of various heterocyclic systems. For instance, it can be used to construct pyrrole or pyridine derivatives.[7]

Applications in Pharmaceutical Synthesis

This compound is a key building block in the synthesis of several pharmaceutical intermediates and APIs.

-

Synthesis of 2,4-Piperidinedione Derivatives: It is a crucial starting material for the synthesis of 2,4-piperidinediones, which are important scaffolds in medicinal chemistry.

-

Intermediate for Boceprevir: It has been utilized in the synthesis of an intermediate for Boceprevir, a protease inhibitor used in the treatment of hepatitis C.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

Causes skin irritation.[3]

-

Causes serious eye damage.[3]

-

May cause respiratory irritation.[3]

-

May cause severe skin burns and eye damage in higher concentrations.[3]

Recommended Personal Protective Equipment (PPE):

-

Safety goggles or a face shield.

-

Chemically resistant gloves.

-

Laboratory coat.

-

Work in a well-ventilated area or a chemical fume hood.

Handling and Storage:

-

Avoid contact with skin and eyes.

-

Avoid inhalation of vapor or mist.

-

Store in a tightly closed container in a dry and well-ventilated place.[1]

-

Keep away from heat, sparks, and open flames.

-

Incompatible with strong oxidizing agents.

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin Contact: Get medical aid. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: Do not induce vomiting. Get medical aid immediately.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its efficient and scalable synthesis via selective monohydrolysis, coupled with its unique reactivity, makes it an attractive intermediate for the preparation of a wide range of complex molecules, particularly within the pharmaceutical industry. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and safe handling, with the aim of empowering researchers to effectively utilize this important reagent in their synthetic endeavors.

References

-

3-Methoxy-3-oxopropanoic acid | CAS#:16695-14-0 | Chemsrc. (n.d.). Retrieved January 2, 2026, from [Link]

-

A possible catalytic mechanism for the Knoevenagel condensation reaction using mPMF. (n.d.). Retrieved January 2, 2026, from [Link]

-

This compound | C5H8O4 | CID 300693 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis of Heterocycles by Diethyl Malonate Explain how diethyl malona.. - Filo. (2025, November 24). Retrieved January 2, 2026, from [Link]

-

This compound CAS NO.3097-74-3. (n.d.). Retrieved January 2, 2026, from [Link]

-

Niwayama, S., & Cho, H. (2009). Practical large scale synthesis of half-esters of malonic acid. Chemical & pharmaceutical bulletin, 57(5), 508–510. [Link]

-

3 - The Royal Society of Chemistry. (n.d.). Retrieved January 2, 2026, from [Link]

-

3-Methoxy-2,2-dimethyl-3-oxopropanoic acid | C6H10O4 | CID 13881928 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

-

Niwayama, S., & Cho, H. (2009). Practical Large Scale Synthesis of Half-Esters of Malonic Acid. Chemical & Pharmaceutical Bulletin, 57(5), 508-510. [Link]

-

Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. (n.d.). Retrieved January 2, 2026, from [Link]

-

Krapcho decarboxylation - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

-

Propanoic acid, 3-methoxy-, methyl ester - NIST WebBook. (n.d.). Retrieved January 2, 2026, from [Link]

-

Why Knoevenagel condensation reaction of diethyl malonate and benzaldehyde is difficult. (2014, October 12). Retrieved January 2, 2026, from [Link]

-

Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures. (n.d.). Retrieved January 2, 2026, from [Link]

-

Monofluoromethylation of N-Heterocyclic Compounds. (2023, December 18). Retrieved January 2, 2026, from [Link]

-

Synthesis of biologically active heterocyclic compounds from β-diketones. (2025, August 30). Retrieved January 2, 2026, from [Link]

- Decarboxylation - US3476803A - Google Patents. (n.d.).

-

The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. (2025, August 6). Retrieved January 2, 2026, from [Link]

-

Decarboxylation - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]

-

methyl 3-methoxypropionate, 3852-09-3 - The Good Scents Company. (n.d.). Retrieved January 2, 2026, from [Link]

Sources

- 1. This compound CAS#: 3097-74-3 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C5H8O4 | CID 300693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Practical large scale synthesis of half-esters of malonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Heterocycles by Diethyl Malonate Explain how diethyl malona.. [askfilo.com]

physical and chemical properties of monomethyl methylmalonate

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of Monomethyl Malonate

Prepared by: Gemini, Senior Application Scientist

Abstract

Monomethyl malonate, also known as methyl hydrogen malonate or 3-methoxy-3-oxopropanoic acid, is a pivotal reagent in modern organic synthesis. As a mono-ester derivative of malonic acid, it possesses a unique bifunctional architecture, featuring both a carboxylic acid and a methyl ester. This duality allows for selective chemical transformations, making it an invaluable C3 building block for synthesizing complex molecular frameworks, particularly within the pharmaceutical and specialty chemical industries. This guide provides a comprehensive exploration of its core physical and chemical properties, detailed synthetic and purification protocols, key applications with mechanistic insights, and essential safety protocols, tailored for researchers, chemists, and drug development professionals.

Molecular Structure and Physicochemical Properties

Monomethyl malonate's utility is fundamentally derived from its molecular structure, which dictates its reactivity and physical behavior.

Structure and Nomenclature

The molecule consists of a central methylene group flanked by a carboxylic acid and a methyl ester group. This structure provides a reactive acidic proton on the α-carbon and two distinct carbonyl functionalities for further elaboration.

Caption: Chemical Structure of Monomethyl Malonate

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-methoxy-3-oxopropanoic acid[1] |

| Synonyms | Monomethyl malonate, Methyl hydrogen malonate, (Methoxycarbonyl)acetic acid[2][3] |

| CAS Number | 16695-14-0[2][3] |

| Molecular Formula | C₄H₆O₄[2][3] |

| Molecular Weight | 118.09 g/mol [3] |

| Canonical SMILES | COC(=O)CC(=O)O[2] |

| InChI Key | PBVZQAXFSQKDKK-UHFFFAOYSA-N[2] |

Physical Properties

Monomethyl malonate is typically supplied as a clear, colorless to light yellow liquid or as a solid, a discrepancy that may depend on purity and ambient temperature.[3][4] Its physical characteristics are critical for designing experimental setups, particularly for solvent selection and purification procedures.

Table 2: Physical and Thermochemical Data

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid or solid | [3][4] |

| Boiling Point | 232 °C | [3][5] |

| Density | 1.128 g/mL | [3][5] |

| Flash Point | 104 °C | [3][5] |

| Refractive Index | 1.428 | [3][5] |

| pKa (Predicted) | 2.83 ± 0.32 | [3][5] |

Solubility Profile

Qualitative assessments confirm that monomethyl malonate is soluble in water and polar organic solvents.[2][4] This solubility is attributed to its ability to engage in hydrogen bonding via its carboxylic acid group. While specific quantitative data for monomethyl malonate is not extensively published, data for the closely related methylmalonic acid can serve as a useful proxy for estimating its behavior in polar media.

Table 3: Quantitative Solubility of Analog Methylmalonic Acid

| Solvent | Solubility (approx.) | Source |

| Ethanol | ~25 mg/mL | [6] |

| DMSO | ~30 mg/mL | [6] |

| DMF | ~30 mg/mL | [6] |

| PBS (pH 7.2) | ~10 mg/mL | [6] |

Note: This data is for the analog methylmalonic acid (C₄H₆O₄, CAS 516-05-2) and is provided for estimation purposes.

Spectral Data and Characterization

Spectroscopic analysis is essential for confirming the identity and purity of monomethyl malonate after synthesis or before use.

-

¹H-NMR (300 MHz, CDCl₃): The proton NMR spectrum provides unambiguous structural confirmation. The reported chemical shifts are:

-

δ 10.88 (1H, broad singlet): Corresponds to the acidic proton of the carboxylic acid. The broadness is characteristic of exchangeable protons.

-

δ 3.78 (3H, singlet): Represents the three protons of the methyl ester group.

-

δ 3.47 (2H, singlet): Represents the two protons of the central methylene (α-carbon) group.[6]

-

-

-

~175-178 ppm: Carbonyl carbon of the carboxylic acid.

-

~170-172 ppm: Carbonyl carbon of the methyl ester.

-

~52-54 ppm: Methoxy carbon (-OCH₃) of the ester.

-

~40-42 ppm: Methylene α-carbon (-CH₂-).

-

-

Infrared (IR) Spectroscopy: An IR spectrum would be characterized by the following key absorption bands:

-

~2500-3300 cm⁻¹ (broad): A very broad O-H stretching vibration from the hydrogen-bonded carboxylic acid.

-

~1740 cm⁻¹ (strong, sharp): C=O stretching of the ester carbonyl.

-

~1710 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid carbonyl.

-

~1200-1300 cm⁻¹: C-O stretching vibrations.

-

-

Mass Spectrometry (MS): In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would appear at m/z = 118. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 87, or the loss of the carboxyl group (-COOH, m/z = 45) to give a fragment at m/z = 73.

Chemical Profile: Reactivity and Stability

Monomethyl malonate is a stable compound under standard laboratory conditions but can react with strong acids or bases.[2] It should be stored in a cool, dry place, sealed from moisture.[5] Its reactivity is centered around its two functional groups.

-

Nucleophilic Acyl Substitution: The carboxylic acid can be activated (e.g., with coupling agents like DCC or EDC) to form amides or activated esters.

-

Esterification/Transesterification: Both the ester and acid groups can undergo further esterification or transesterification reactions under appropriate catalytic conditions.[2]

-

Condensation Reactions: The α-protons are acidic and can be removed by a suitable base to form an enolate, which is a potent nucleophile for various condensation reactions.[2]

-

Lactonization: In the presence of reagents like ceric ammonium nitrate (CAN), it participates in the lactonization of olefins, showcasing its utility in forming cyclic structures.[3]

Caption: Key Reactivity Pathways of Monomethyl Malonate

Synthesis and Purification

The most efficient and scalable synthesis of monomethyl malonate involves the selective monohydrolysis of its parent diester, dimethyl malonate.[6][7] This method is environmentally benign, using water as a primary solvent and inexpensive reagents.[6][7]

Detailed Experimental Protocol: Selective Monohydrolysis

This protocol is adapted from established large-scale synthesis procedures.[6] The causality behind this procedure lies in the stoichiometric control of the base. By using approximately one equivalent of hydroxide, the reaction selectively cleaves one ester group, as the resulting carboxylate salt is deactivated towards further nucleophilic attack.

Caption: Workflow for the Synthesis of Monomethyl Malonate

Step-by-Step Methodology:

-

Setup: In a 1 L flask equipped with a magnetic stirrer, add dimethyl malonate (1.2 mol) and a minimal amount of acetonitrile (~10 mL) to ensure dissolution.[6]

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

-

Hydrolysis: Prepare a 5M aqueous solution of potassium hydroxide (KOH). Add 1.0 molar equivalent of the KOH solution dropwise to the stirred diester solution over 15-20 minutes, ensuring the temperature remains near 0°C.

-

Reaction Monitoring: Allow the mixture to stir vigorously for 1 hour at 0°C. The progress can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting diester.

-

Workup - Acidification: Once the reaction is complete, slowly add 12M hydrochloric acid (HCl) to the cold reaction mixture until the pH is strongly acidic (pH 1-2). Saturate the aqueous layer with sodium chloride (NaCl) to reduce the solubility of the product.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 5 x 500 mL).[6]

-

Drying: Combine the organic extracts, wash with a saturated NaCl solution (brine), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: After filtering off the drying agent, concentrate the solution using a rotary evaporator. The resulting crude oil is purified by distillation under reduced pressure (boiling point of 91-92°C at 2.5 mmHg) to yield pure monomethyl malonate as a colorless oil.[6]

Applications in Pharmaceutical and Chemical Synthesis

Monomethyl malonate is a cornerstone intermediate for constructing molecules of pharmaceutical interest. Its bifunctional nature is expertly exploited to build heterocyclic and other complex scaffolds.

Case Study: Synthesis of a 2,4-Piperidinedione Intermediate

2,4-piperidinedione is a core structure in pharmaceuticals like Alosetron, an effective treatment for irritable bowel syndrome (IBS).[1] Monomethyl malonate serves as a key reactant in an efficient acylation-condensation-cyclization sequence.

Reaction Causality: The process involves an initial amide bond formation between the carboxylic acid of monomethyl malonate and an aminopropyl synthon. This is typically mediated by a dehydrating agent like dicyclohexylcarbodiimide (DCC). The resulting intermediate possesses both an ester and an amide, perfectly poised for an intramolecular Dieckmann-type condensation to form the piperidinedione ring upon treatment with a base, followed by decarboxylation.

Caption: Synthesis of 2,4-Piperidinedione Core

Case Study: Synthesis of a Boceprevir Intermediate

Monomethyl malonate, as its potassium salt, is used in the synthesis of an intermediate for Boceprevir, a protease inhibitor for treating Hepatitis C.[1] In this application, the potassium salt (potassium monomethyl malonate) acts as a potent nucleophile, reacting with an activated carboxylic acid (cyclobutylacetic acid) to form a β-keto ester, a crucial C-C bond-forming step in the construction of the complex drug molecule.[1]

Safety and Handling

While considered a low-hazard chemical, proper handling is essential to ensure laboratory safety.[2]

Table 4: GHS Hazard and Precautionary Information

| Category | Code | Statement |

| Hazard Statements | H315 | Causes skin irritation.[5] |

| H319 | Causes serious eye irritation.[5] | |

| H335 | May cause respiratory irritation.[5] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5] |

| P280 | Wear protective gloves/eye protection/face protection. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | |

| P405 | Store locked up.[5] |

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[4]

-

First Aid (Eyes): In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[8]

-

First Aid (Skin): In case of skin contact, wash off immediately with soap and plenty of water.[9]

Conclusion

Monomethyl malonate is a uniquely versatile and powerful synthetic intermediate. Its value lies in its well-defined physicochemical properties and the predictable, selective reactivity of its dual functional groups. A thorough understanding of its characteristics, from its spectral signature and solubility to its handling requirements and synthetic behavior, empowers researchers to leverage this building block efficiently and safely. The robust and scalable synthetic protocols available make it an accessible and economically viable choice for the development of high-value molecules in the pharmaceutical and chemical industries.

References

-

Mol-Instincts. MONOMETHYL MALONATE 16695-14-0 wiki. Available from: [Link]

-

ChemBK. MONOMETHYL MALONATE. Available from: [Link]

-

PubChem. Monomethyl malonate | C4H5O4-. National Center for Biotechnology Information. Available from: [Link]

-

Niwayama, S. (2009). Practical Large Scale Synthesis of Half-Esters of Malonic Acid. Chemical and Pharmaceutical Bulletin, 57(2), 204-207. Available from: [Link]

-

Niwayama, S. (2009). Practical large scale synthesis of half-esters of malonic acid. PubMed. Available from: [Link]

Sources

- 1. 3-Methoxy-3-oxopropanoic acid | C4H6O4 | CID 538366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 3. storre.stir.ac.uk [storre.stir.ac.uk]

- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Observation of shuttling on the one-second timescale in a [10]cycloparaphenylene/C 60 [2]catenane - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05734E [pubs.rsc.org]

- 8. 3-Methoxy-3-oxopropanoic Acid | 16695-14-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 9. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

A Comprehensive Technical Guide to the Synthesis of Monomethyl 2-Methylmalonate

Introduction

Monomethyl 2-methylmalonate, also known as 2-methyl-3-oxo-3-methoxypropanoic acid, is a valuable C4 chemical building block in modern organic synthesis. Its structure, featuring a carboxylic acid, a methyl ester, and a chiral center at the α-carbon, makes it a versatile precursor for a wide range of more complex molecules. It is particularly useful in the pharmaceutical and agrochemical industries. The synthesis of mono-substituted malonic acid half-esters (SMAHOs) like this one presents a distinct challenge: achieving selective functionalization of one of two identical ester groups on a precursor molecule.[1]

This guide provides an in-depth exploration of the most reliable and efficient method for synthesizing monomethyl 2-methylmalonate. The core strategy involves a two-step process: the methylation of a malonic diester followed by a highly selective partial hydrolysis (monosaponification). We will delve into the mechanistic principles behind each step, explain the causality for specific experimental choices, and provide detailed, field-proven protocols for execution.

Core Synthetic Strategy: A Two-Step Approach

The synthesis of monomethyl 2-methylmalonate is most effectively achieved via a two-step sequence starting from dimethyl malonate.

-

Step 1: C-Alkylation. The acidic α-proton of dimethyl malonate is removed by a suitable base to form a nucleophilic enolate, which is then alkylated with a methylating agent to produce the precursor, dimethyl 2-methylmalonate.[1][2]

-

Step 2: Selective Monohydrolysis. One of the two equivalent methyl ester groups of dimethyl 2-methylmalonate is selectively saponified under carefully controlled kinetic conditions to yield the final product, monomethyl 2-methylmalonate.[3][4]

This strategic pathway is favored for its high efficiency, use of readily available starting materials, and operational simplicity.

Caption: Overall two-step synthesis pathway for monomethyl 2-methylmalonate.

Part I: Synthesis of the Precursor, Dimethyl 2-Methylmalonate

Principle and Mechanistic Insight

The first stage of the synthesis leverages the well-established malonic ester synthesis methodology.[2][5] The methylene protons (α-protons) of dimethyl malonate are significantly acidic (pKa ≈ 13) due to the inductive electron-withdrawal by the two adjacent ester carbonyl groups and the ability of the resulting carbanion to be resonance-stabilized.

Mechanism:

-

Deprotonation: A strong base, typically an alkoxide, deprotonates the α-carbon to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: This enolate acts as a potent carbon nucleophile, attacking an electrophilic methylating agent (e.g., methyl iodide) in a classic SN2 reaction to form a new carbon-carbon bond.

Causality of Experimental Choices:

-

Base Selection: Sodium methoxide (NaOMe) is the base of choice when using dimethyl malonate. Using the same alkoxide as the ester group prevents transesterification, a potential side reaction that would lead to a mixture of ester products.[2]

-

Solvent: Anhydrous methanol or a polar aprotic solvent like DMF can be used. Methanol is convenient as it is the conjugate acid of the methoxide base.

Detailed Experimental Protocol: Methylation

-

Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Purge the apparatus with an inert gas (Argon or Nitrogen).

-

Base Preparation: In the flask, dissolve sodium methoxide (1.05 equivalents) in anhydrous methanol under an inert atmosphere.

-

Enolate Formation: Cool the solution to 0 °C using an ice bath. Add dimethyl malonate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes. Allow the mixture to stir at room temperature for 1 hour after the addition is complete.

-

Alkylation: Cool the resulting enolate solution back to 0 °C. Add methyl iodide (1.1 equivalents) dropwise, ensuring the internal temperature does not rise significantly.

-

Reaction Completion: After addition, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture. Remove the methanol under reduced pressure. Partition the residue between water and diethyl ether. Separate the layers and extract the aqueous phase twice more with diethyl ether.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation. The crude dimethyl 2-methylmalonate[6] can be purified by vacuum distillation.

Part II: Selective Monohydrolysis to Monomethyl 2-Methylmalonate

This step is the most critical part of the synthesis. The goal is to hydrolyze only one of the two ester groups. Classical saponification with excess base at elevated temperatures would lead to the formation of 2-methylmalonic acid, which is highly prone to decarboxylation upon acidic workup, yielding propanoic acid.[7]

Principle and Mechanistic Insight

The key to selectivity is kinetic control. The hydrolysis of the first ester group proceeds faster than the second. This rate difference is exploited by using carefully controlled reaction conditions.

Mechanism: The reaction follows a base-promoted nucleophilic acyl substitution. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of one of the ester groups. This forms a tetrahedral intermediate which then collapses, expelling a methoxide ion (⁻OCH₃) as the leaving group to form the carboxylate salt.

Causality of Experimental Choices:

-

Low Temperature (0 °C): Lowering the temperature dramatically slows the rate of both the first and second hydrolysis steps. This magnifies the kinetic difference between the two, allowing the reaction to be stopped after the first hydrolysis has occurred but before the second has proceeded to a significant extent.[3][8]

-

Stoichiometry (1.0-1.2 equivalents of Base): Using a precisely controlled amount of base (typically aqueous KOH or NaOH) is crucial. A slight excess may be needed to drive the first hydrolysis to completion, but a large excess would promote the second hydrolysis, destroying selectivity.[3][4]

-

Co-Solvent System (THF/Water or Acetonitrile/Water): Dimethyl 2-methylmalonate has limited solubility in water. A co-solvent like Tetrahydrofuran (THF) is used to create a more homogeneous reaction medium, ensuring smooth and controlled interaction between the ester and the aqueous base.[3][9]

Detailed Experimental Protocol: Selective Monohydrolysis

This protocol is adapted from established procedures for the selective monohydrolysis of substituted dialkyl malonates.[4]

-

Setup: Place dimethyl 2-methylmalonate (1.0 equivalent) in a round-bottom flask equipped with a magnetic stirrer.

-

Dissolution: Add THF to dissolve the diester (e.g., a concentration of ~0.6 M). Then, add 10 volumes of water relative to the THF (i.e., for 2 mL THF, add 20 mL water).

-

Cooling: Cool the biphasic mixture to 0 °C in an ice-water bath with vigorous stirring.

-

Base Addition: Prepare a solution of aqueous KOH (1.2 equivalents in water, e.g., 0.25 M). Add this solution dropwise to the cooled, stirring ester mixture over a period of 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to stir vigorously at 0 °C for 1.5 to 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by taking small aliquots, acidifying them, and extracting with ethyl acetate.

-

Quenching and Acidification: Once the starting diester is consumed, while still at 0 °C, carefully acidify the reaction mixture to pH 1-2 by the dropwise addition of cold 1 M HCl.

-

Extraction: Saturate the acidified mixture with solid NaCl to reduce the solubility of the organic product in the aqueous phase. Extract the product with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic extracts, wash with a saturated aqueous NaCl solution (brine), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude monomethyl 2-methylmalonate.

Caption: Experimental workflow for the selective monohydrolysis step.

Data Summary, Purification, and Characterization

Summary of Reaction Parameters

| Parameter | Value / Reagent | Rationale |

| Starting Material | Dimethyl 2-methylmalonate | Precursor with two identical ester groups. |

| Base | Potassium Hydroxide (KOH) | Strong base for saponification; high solubility. |

| Stoichiometry | 1.2 equivalents | Sufficient to drive reaction, minimal excess to preserve selectivity.[4] |

| Solvent System | THF / Water (1:10 v/v) | Co-solvent enhances substrate solubility for a controlled reaction.[3] |

| Temperature | 0 °C | Critical for kinetic control and preventing over-hydrolysis.[3][8] |

| Reaction Time | 1.5 - 2 hours | Typical time for completion at 0 °C; should be confirmed by TLC. |

| Expected Yield | 75-85% (Estimated) | Based on yields for similar selective monohydrolysis reactions. |

Purification

The crude product can be purified by vacuum distillation . This is an effective method for separating the desired mono-acid/mono-ester from any unreacted diester starting material and non-volatile diacid byproducts.

Product Characterization

The identity and purity of the final product, monomethyl 2-methylmalonate, must be confirmed by spectroscopic methods.

-

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):

-

δ ~10-12 ppm (s, 1H): Broad singlet corresponding to the carboxylic acid proton (-COOH ).

-

δ ~3.75 ppm (s, 3H): Singlet for the methyl ester protons (-COOCH₃ ).

-

δ ~3.55 ppm (q, J = 7.2 Hz, 1H): Quartet for the α-proton (-CH (CH₃)-).

-

δ ~1.45 ppm (d, J = 7.2 Hz, 3H): Doublet for the α-methyl protons (-CH(CH₃ )-).

-

-

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):

-

δ ~174 ppm: Carbonyl carbon of the carboxylic acid (C OOH).

-

δ ~170 ppm: Carbonyl carbon of the methyl ester (C OOCH₃).

-

δ ~52 ppm: Methoxy carbon (-COOC H₃).

-

δ ~48 ppm: α-carbon (C H(CH₃)).

-

δ ~14 ppm: α-methyl carbon (-CH(C H₃)).

-

-

Infrared (IR) Spectroscopy:

-

Broad absorption from ~3300-2500 cm⁻¹ (O-H stretch of the carboxylic acid).

-

Sharp absorption at ~1740 cm⁻¹ (C=O stretch of the ester).

-

Sharp absorption at ~1710 cm⁻¹ (C=O stretch of the carboxylic acid).

-

-

Mass Spectrometry (MS-ESI⁻):

-

Expected [M-H]⁻ peak at m/z = 131.03.

-

Safety and Handling

-

Sodium Methoxide: Highly corrosive and flammable. Reacts violently with water. Handle in a fume hood under inert gas and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Methyl Iodide: Toxic, a suspected carcinogen, and a potent alkylating agent. Handle only in a well-ventilated fume hood with appropriate gloves.

-

Potassium Hydroxide (KOH): Corrosive and can cause severe burns. Handle with care and wear appropriate PPE.

-

Solvents (Methanol, THF, Ethyl Acetate): Flammable liquids. Ensure all operations are performed away from ignition sources in a well-ventilated area.

Conclusion

The synthesis of monomethyl 2-methylmalonate is reliably accomplished through a two-step sequence involving the methylation of dimethyl malonate followed by a kinetically controlled selective monohydrolysis. The success of the entire synthesis hinges on the precise execution of the monohydrolysis step, where low temperature, controlled stoichiometry of the base, and a co-solvent system are paramount to achieving high selectivity and yield. This guide provides the technical foundation and detailed protocols necessary for researchers and drug development professionals to successfully prepare this important synthetic intermediate.

References

-

Xavier, T., Condon, S., Pichon, C., Le Gall, E., & Presset, M. (2021). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - Supporting Information. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Niwayama, S., et al. (2008). Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives. Tetrahedron. Available at: [Link]

-

Xavier, T., Condon, S., Pichon, C., Le Gall, E., & Presset, M. (2021). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Beilstein Journal of Organic Chemistry, 17, 2085–2094. Available at: [Link]

-

Various Authors. (2023). How to obtain 2-substituted malonic acids? ResearchGate. Available at: [Link]

- Henkel Kommanditgesellschaft auf Aktien. (1992). Process for the preparation of substituted malonic ester anilides and malonic acid monoanilides. Google Patents.

-

Cho, H. (2009). SELECTIVE MONOHYDROLYSIS OF SYMMETRIC DIESTERS IN MAINLY AQUEOUS MEDIA. Texas Tech University. Available at: [Link]

-

Wikipedia. (n.d.). Malonic ester synthesis. Wikipedia. Available at: [Link]

-

Niwayama, S., et al. (2009). Practical Large Scale Synthesis of Half-Esters of Malonic Acid. Chemical and Pharmaceutical Bulletin, 57(5), 508-510. Available at: [Link]

-

Human Metabolome Database. (n.d.). Diethyl malonate - 1H NMR Spectrum. HMDB. Available at: [Link]

-

Human Metabolome Database. (n.d.). Monoethyl malonic acid - 1H NMR Spectrum. HMDB. Available at: [Link]

-

Abdellah, A. M. (n.d.). The Malonic Ester Synthesis. Mansoura University. Available at: [Link]

-

Patsnap. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Patsnap Eureka. Available at: [Link]

-

O'Neill, M. et al. (2022). Rate of DMC Hydrolysis in Aqueous Solution. ResearchGate. Available at: [Link]

-

Various Authors. (n.d.). NMR Spectra of New Compounds. University of Rostock. Available at: [Link]

-

Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Organic Chemistry Portal. Available at: [Link]

-

Human Metabolome Database. (n.d.). Methylmalonic acid - 1H NMR Spectrum. HMDB. Available at: [Link]

-

Kumar, P., et al. (2022). Dimethyl Carbonate: Review of Synthesis Routes and Catalysts Used. MDPI. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Dimethyl methylmalonate. PubChem Compound Database. Available at: [Link]

-

Marenco, A. J., et al. (2020). Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water. PubMed. Available at: [Link]

-

Reddit User. (2021). Hydrolysis of Dimethyl carbonate (DMC). r/OrganicChemistry, Reddit. Available at: [Link]

-

Climent, M. J., et al. (2020). Hydrotalcite-catalyzed methylation of isosorbide via dimethyl carbonate: Influence of the catalyst on the reaction mechanism. ResearchGate. Available at: [Link]

Sources

- 1. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. Dimethyl methylmalonate | C6H10O4 | CID 69104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

An In-depth Technical Guide to 3-Methoxy-2-methyl-3-oxopropanoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-methyl-3-oxopropanoic acid, also known as monomethyl methylmalonate, is a dicarboxylic acid monoester of significant interest in organic synthesis. Its utility as a versatile building block stems from the presence of multiple functional groups: a carboxylic acid, a methyl ester, and a chiral center at the C-2 position. These features allow for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. This guide provides a comprehensive overview of its core properties, a detailed synthesis protocol, and a discussion of its current and potential applications.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research and development. These properties dictate its reactivity, solubility, and handling requirements.

| Property | Value | Source(s) |

| Molecular Weight | 132.11 g/mol | [1][2] |

| Molecular Formula | C5H8O4 | [1][2] |

| CAS Number | 3097-74-3 | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 131 °C at 16 Torr | [2] |

| Density | 1.029 g/cm³ at 17.5 °C | [2] |

| pKa | 2.87 ± 0.34 (Predicted) | [2] |

The molecular structure of this compound is fundamental to its chemical behavior.

Caption: Molecular Structure of this compound.

Synthesis Protocol: Selective Monohydrolysis of Dimethyl Methylmalonate

The preparation of this compound is commonly achieved through the selective monohydrolysis of dimethyl methylmalonate. This method offers a straightforward and efficient route to the desired product. The underlying principle of this synthesis is the differential reactivity of the two ester groups, allowing for the cleavage of one while preserving the other. The choice of a suitable base and reaction conditions is critical to achieving high selectivity and yield.

Experimental Protocol

Materials:

-

Dimethyl methylmalonate

-

Tetrahydrofuran (THF)

-

0.25 M Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) aqueous solution

-

1 M Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve dimethyl methylmalonate (1.2 mmol) in 2 mL of THF in a round-bottom flask.

-

Add 20 mL of water to the solution.

-

Cool the reaction mixture to 0 °C in an ice-water bath.

-

Slowly add 1.2 equivalents of 0.25 M NaOH or KOH aqueous solution dropwise while stirring.

-

Continue stirring the mixture at 0 °C for 1.5 hours.

-

Acidify the reaction mixture with 1 M HCl at 0 °C until the pH is acidic.

-

Saturate the aqueous layer with NaCl.

-

Extract the product with ethyl acetate (four times).

-

Combine the organic extracts and dry over anhydrous Na2SO4.

-

Concentrate the solution in vacuo to yield the product as an oil.[2]

Causality of Experimental Choices:

-

Low Temperature (0 °C): Performing the hydrolysis at a low temperature helps to control the reaction rate and enhances the selectivity of the monohydrolysis, minimizing the formation of the diacid byproduct.

-

Choice of Base (NaOH or KOH): Both NaOH and KOH can be used for the hydrolysis. Some studies suggest that KOH may exhibit higher reactivity and selectivity in certain cases.[2] The choice may depend on the specific substrate and desired outcome.

-

Use of THF as a Co-solvent: THF is used to ensure the miscibility of the organic substrate (dimethyl methylmalonate) in the aqueous basic solution, facilitating the reaction.

-

Acidification: Acidification with HCl is necessary to protonate the carboxylate salt formed during the reaction, yielding the final carboxylic acid product.

-

Salting Out: The addition of NaCl increases the ionic strength of the aqueous layer, reducing the solubility of the organic product and improving the efficiency of the extraction into ethyl acetate.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of organic compounds.[1] Its bifunctional nature allows for selective reactions at either the carboxylic acid or the ester group.

-

Pharmaceutical Synthesis: This compound is a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications. The chiral center at the 2-position makes it particularly useful for the stereoselective synthesis of drug candidates.

-

Preparation of Esters, Amides, and Lactams: The carboxylic acid moiety can be readily converted into a wide range of functional groups, including esters, amides, and lactams, through standard coupling reactions.[1]

-

Intermediate for Food Additives and Flavoring Agents: Malonic acid esters and their derivatives are used in the production of food additives and flavorings.[3] The selective functionalization of compounds like this compound can lead to novel flavoring agents.

Conclusion

This compound is a key chemical intermediate with a well-defined set of physicochemical properties. The selective monohydrolysis of its corresponding diester provides a reliable and scalable synthetic route. Its utility in the synthesis of pharmaceuticals, and other fine chemicals underscores its importance in modern organic chemistry. This guide provides the foundational knowledge for researchers and professionals to effectively utilize this versatile building block in their synthetic endeavors.

References

-

Synthesis Technology of Food Additives 2 - methyl - 2 - sec-butyl Malonate. [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of Monomethyl Methylmalonate

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Hazard Identification

Monomethyl methylmalonate (CAS No. 16695-14-0) is a valuable C4 building block in organic synthesis, prized for its utility in constructing complex molecular architectures.[1][2] Its dual functionality as both an ester and a carboxylic acid makes it a versatile reagent, particularly in reactions such as the lactonization of olefins.[1][2] However, this reactivity also necessitates a thorough understanding of its potential hazards.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is the foundation of its safe handling. These properties dictate appropriate storage conditions, potential reaction incompatibilities, and the selection of appropriate personal protective equipment.

| Property | Value | Source |

| CAS Number | 16695-14-0 | [3] |

| Molecular Formula | C4H6O4 | [3] |

| Molecular Weight | 118.09 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 232 °C | ChemicalBook |

| Flash Point | 104 °C | ChemicalBook |

| Density | 1.128 g/cm³ | ChemicalBook |

| pKa | 2.83 ± 0.32 (Predicted) | ChemicalBook |

| Storage Temperature | Room Temperature, sealed in dry conditions | ChemicalBook |

Toxicological Profile and GHS Classification

While comprehensive toxicological data for monomethyl methylmalonate is not extensively documented in publicly available literature, information from safety data sheets for the compound and its close analogs, such as its potassium salt, indicates a clear hazard profile that must be respected. The primary hazards are associated with its irritant properties.

| Hazard Class | Category | Hazard Statement | Signal Word |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |

Source: GHS classifications derived from available safety data for monomethyl methylmalonate and its potassium salt.

The "why" behind these classifications is rooted in the compound's chemical nature. As a carboxylic acid, monomethyl methylmalonate can disrupt the lipid bilayers of cell membranes, leading to irritation upon contact with skin and eyes. Inhalation of its vapors or aerosols can similarly irritate the mucosal surfaces of the respiratory tract. While acute systemic toxicity data is limited, the localized irritant effects are the most immediate and common risks associated with its handling.

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

A robust safety posture relies on a hierarchy of controls, beginning with engineering solutions to minimize exposure, followed by the diligent use of appropriate Personal Protective Equipment (PPE).

The Primacy of Engineering Controls

All manipulations of monomethyl methylmalonate should be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood serves two primary purposes: it captures and exhausts vapors, preventing inhalation, and it provides a physical barrier in the event of a splash or unexpected reaction. The face velocity of the fume hood should be regularly monitored to ensure it meets institutional and regulatory standards (typically 80-120 feet per minute).

Personal Protective Equipment (PPE) Selection and Rationale

The selection of PPE is not a matter of simple box-checking; it is a scientifically informed decision based on the specific hazards of the chemical and the nature of the experimental procedure.

-

Eye and Face Protection : Chemical safety goggles are mandatory at all times when handling monomethyl methylmalonate. In situations where there is a significant risk of splashing, such as during transfers of large volumes or when the compound is heated, a full-face shield should be worn in conjunction with safety goggles.

-

Skin Protection :

-

Gloves : The choice of glove material is critical. While no specific permeation data for monomethyl methylmalonate is readily available, general resistance charts for organic acids and esters provide a strong basis for selection. Nitrile gloves offer good resistance to weak acids and are a suitable choice for incidental contact.[4][5][6] For prolonged handling or in situations with a higher risk of immersion, butyl rubber gloves are recommended due to their excellent resistance to a broad range of acids and esters.[7][8][9] It is imperative to inspect gloves for any signs of degradation or puncture before each use and to change them immediately if contamination is suspected.

-

Lab Coat : A flame-resistant lab coat should be worn and buttoned to its full length to protect the torso and arms from splashes.

-

-

Respiratory Protection : Under normal conditions of use within a properly functioning chemical fume hood, respiratory protection is not typically required. However, in the event of a significant spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary for emergency response personnel.

Storage and Handling: Proactive Measures for a Safe Laboratory Environment

Storage

Monomethyl methylmalonate should be stored in a cool, dry, well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. The storage container should be tightly sealed to prevent the ingress of moisture and the escape of vapors. It is advisable to store it in a secondary container to contain any potential leaks.

Handling

-

Always handle monomethyl methylmalonate in a chemical fume hood.

-

Ground and bond containers when transferring large volumes to prevent static discharge.

-

Use compatible, clean, and dry glassware.

-

Avoid heating the compound unless necessary for a specific reaction, and if so, do so in a controlled manner with appropriate temperature monitoring.

Emergency Procedures: Preparedness and Response

A critical component of a comprehensive safety plan is a clear and well-rehearsed set of emergency procedures.

Spills

In the event of a spill, the primary objective is to isolate the area and prevent the spread of the chemical.

-

Minor Spill (in a fume hood) :

-

Ensure you are wearing appropriate PPE.

-

Contain the spill with an inert absorbent material such as vermiculite or sand.

-

Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate the spill area with a mild detergent and water.

-

-

Major Spill (outside a fume hood) :

-

Evacuate the immediate area and alert nearby personnel.

-

If safe to do so, close the doors to the laboratory to contain the vapors.

-

Contact your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

-

Exposure

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen if you are trained to do so. Seek immediate medical attention.

-

Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Fire

Monomethyl methylmalonate has a flash point of 104 °C, making it combustible but not highly flammable.

-

Extinguishing Media : Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. A water spray can be used to cool fire-exposed containers.

-

Firefighting Procedures : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Waste Disposal

All waste containing monomethyl methylmalonate, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.

-

Collect waste in a clearly labeled, sealed, and compatible container.

-

Do not mix monomethyl methylmalonate waste with other waste streams unless you have confirmed their compatibility.

-

For acidic organic waste, neutralization with a weak base like sodium bicarbonate can be performed by trained personnel to reduce the corrosivity of the waste before collection by a certified hazardous waste disposal company.[10][11] However, always follow your institution's specific waste disposal protocols.

-

Disposal should be carried out through incineration at a licensed hazardous waste facility.[12]

Application in Synthesis: Lactonization of Olefins

To contextualize these safety and handling procedures, consider the following representative experimental protocol for the lactonization of an alkene using monomethyl methylmalonate and ceric ammonium nitrate (CAN).

Experimental Protocol: Lactonization of an Alkene

Objective : To synthesize a lactone from an alkene via a radical-mediated addition of the malonate followed by intramolecular cyclization.

Reagents :

-

Alkene (e.g., 1-octene)

-

Monomethyl methylmalonate

-

Ceric (IV) ammonium nitrate (CAN)

-

Acetonitrile (solvent)

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate (for extraction)

Procedure :

-

Reaction Setup : In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar.

-

Reagent Addition : To the flask, add the alkene (1.0 eq) and monomethyl methylmalonate (1.2 eq) dissolved in acetonitrile.

-

Initiation : While stirring vigorously, add a solution of ceric ammonium nitrate (2.5 eq) in acetonitrile dropwise to the reaction mixture at room temperature. The reaction is often exothermic; a cooling water bath may be necessary to maintain the desired temperature. The color of the reaction mixture will change as the Ce(IV) is consumed.

-

Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup :

-

Once the reaction is complete, quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired lactone.

Throughout this procedure, all handling of monomethyl methylmalonate, acetonitrile, and the reaction mixture should be performed in a chemical fume hood while wearing the appropriate PPE (safety goggles, lab coat, and nitrile or butyl rubber gloves). Waste generated from the workup and purification steps should be collected and disposed of as hazardous waste.

Conclusion

Monomethyl methylmalonate is a valuable reagent in the synthetic chemist's toolkit. By approaching its use with a thorough understanding of its properties and potential hazards, and by implementing the robust safety protocols outlined in this guide, researchers can confidently and safely leverage its synthetic utility. A proactive and informed approach to safety is not a barrier to innovation but rather its essential foundation.

References

- Glove Compatibility Chart. (2023, December 14). [Source details not fully provided in search results]

- Bergamot. (n.d.). Nitrile Gloves Chemical Resistance Guide.

- University of Pennsylvania EHRS. (n.d.).

- WorkSafe GEAR Australia. (2025, December 16). Are Nitrile Gloves Chemical Resistant?

- Unigloves. (2020, March 20). Nitrile Gloves Acid Resistance.

- MCR Safety. (n.d.). Harsh Chemical Resistant Butyl Gloves.

- University of Washington Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.

- Greenflow. (2024, September 17). How to Get Rid of Acidic Waste Safely and Responsibly.

- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.

-

Pharmaffiliates. (n.d.). CAS No : 16695-14-0 | Product Name : Monomethyl Malonate. [Link]

- Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves.

- Nipissing University. (2019, June 12).

- University of Washington Nanofabrication Facility. (n.d.).

- MMA Distillation Plant. (2020, July 1).

- University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures.

Sources

- 1. CAS 16695-14-0: MONOMETHYL MALONATE | CymitQuimica [cymitquimica.com]

- 2. 16695-14-0 | CAS DataBase [m.chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. gloves.com [gloves.com]

- 5. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]

- 6. uk.unigloves.com [uk.unigloves.com]

- 7. cdn.mscdirect.com [cdn.mscdirect.com]

- 8. safety.fsu.edu [safety.fsu.edu]

- 9. envirosafetyproducts.com [envirosafetyproducts.com]

- 10. How to Get Rid of Acidic Waste Safely and Responsibly [greenflow.com]

- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]

- 12. 甲基丙二酸氢CAS号16695-14-0-化工百科 – 960化工网 [m.chem960.com]

A Spectroscopic Guide to 3-Methoxy-2-methyl-3-oxopropanoic Acid: Structure Elucidation and Data Interpretation

Introduction

3-Methoxy-2-methyl-3-oxopropanoic acid, also known as monomethyl methylmalonate, is a dicarboxylic acid monoester with significant applications in organic synthesis, serving as a versatile building block for more complex molecules. Its chemical structure, containing both a carboxylic acid and a methyl ester functional group, presents a rich landscape for spectroscopic analysis. This technical guide provides an in-depth exploration of the spectroscopic data for this compound, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for the structural elucidation and characterization of small organic molecules.

Molecular Structure and Spectroscopic Overview

The unique arrangement of functional groups in this compound dictates its characteristic spectroscopic fingerprint. Understanding the interplay between these groups is paramount to interpreting the spectral data accurately.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy: Probing the Proton Environment

Principle: ¹H NMR spectroscopy detects the nuclear spin transitions of hydrogen atoms in a magnetic field. The chemical shift (δ) of a proton is influenced by its local electronic environment, providing information about the type of proton and its neighboring atoms.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Instrument Setup: The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.[1]

-

Data Acquisition: A standard one-pulse experiment is performed. Key parameters to set include the spectral width, acquisition time, and relaxation delay. For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T₁) is necessary.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data and Interpretation:

The ¹H NMR spectrum of this compound in CDCl₃ exhibits four distinct signals.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.43 | Doublet (d) | 3H | -CH₃ (on C2) |

| 3.47 | Quartet (q) | 1H | -CH (on C2) |

| 3.73 | Singlet (s) | 3H | -OCH₃ |

| 9.42 | Broad Singlet (br s) | 1H | -COOH |

-

1.43 ppm (d, 3H): This doublet corresponds to the three protons of the methyl group attached to the chiral center (C2). The signal is split into a doublet by the adjacent methine proton (-CH) with a coupling constant (J) of 7.2 Hz.[1]

-

3.47 ppm (q, 1H): This quartet represents the single proton of the methine group (-CH) at C2. It is split by the three neighboring methyl protons, resulting in a quartet (n+1 rule, where n=3).[1]

-

3.73 ppm (s, 3H): This sharp singlet is assigned to the three equivalent protons of the methoxy (-OCH₃) group. The absence of adjacent protons results in a singlet.[1]

-

9.42 ppm (br s, 1H): This broad singlet is characteristic of a carboxylic acid proton (-COOH).[1] The broadness is due to hydrogen bonding and chemical exchange. Its chemical shift can be concentration and solvent-dependent.[2]

Caption: Correlation of ¹H NMR signals with the molecular structure.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Principle: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Experimental Protocol: The sample preparation is the same as for ¹H NMR. A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum, where each carbon signal appears as a singlet.

Data and Interpretation:

The ¹³C NMR spectrum of this compound in CDCl₃ shows five distinct signals.

| Chemical Shift (δ) ppm | Assignment |

| 13.08 | -CH₃ (on C2) |

| 45.45 | -CH (on C2) |

| 52.39 | -OCH₃ |

| 170.16 | C=O (ester) |

| 175.38 | C=O (carboxylic acid) |

-

13.08 ppm: This upfield signal corresponds to the methyl carbon attached to C2.[1]

-

45.45 ppm: This signal is assigned to the methine carbon (C2).[1]

-

52.39 ppm: This signal is characteristic of the methoxy carbon (-OCH₃).[1]

-

170.16 ppm: This downfield signal is in the typical range for an ester carbonyl carbon.[1][3]

-

175.38 ppm: This signal, even further downfield, is characteristic of a carboxylic acid carbonyl carbon.[1][2][3] The electronegative oxygen of the hydroxyl group deshields the carbonyl carbon to a greater extent than the methoxy group of the ester.

Part 2: Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Different types of bonds absorb infrared radiation at characteristic frequencies, allowing for the identification of functional groups.

Experimental Protocol:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid, a KBr pellet can be made by grinding the sample with KBr powder and pressing it into a disk, or a Nujol mull can be prepared.[4]

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr for a pellet) is recorded first and automatically subtracted from the sample spectrum.

Data and Interpretation:

The IR spectrum of this compound displays several key absorption bands that confirm the presence of its functional groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2956-3202 | Broad | O-H stretch (carboxylic acid) |

| 1739 | Strong | C=O stretch (ester) |

| 1721 | Strong | C=O stretch (carboxylic acid) |

-

2956-3202 cm⁻¹ (Broad): This very broad absorption is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[1][5]

-

1739 cm⁻¹ (Strong): This strong absorption band is assigned to the C=O stretching vibration of the ester functional group.[1][6]

-

1721 cm⁻¹ (Strong): This strong absorption corresponds to the C=O stretching vibration of the carboxylic acid functional group.[1] The presence of two distinct C=O stretching frequencies further confirms the presence of both the ester and carboxylic acid moieties.

Caption: Key IR absorption bands and their corresponding functional groups.

Part 3: Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).[7] The concentration is typically in the range of 1-10 µg/mL.[7]

-

Infusion: The sample solution is introduced into the ESI source via a syringe pump at a low flow rate.[8]

-

Ionization: A high voltage is applied to the capillary tip, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), where they are separated based on their m/z ratio.

Predicted Data and Interpretation:

The molecular formula of this compound is C₅H₈O₄, with a monoisotopic mass of 132.0423 Da.[9]

Predicted m/z values for common adducts: [10]

-

[M+H]⁺: 133.0495

-

[M+Na]⁺: 155.0315

-

[M-H]⁻: 131.0350

Fragmentation Analysis: In positive ion mode, after protonation, the molecule can undergo fragmentation. Common fragmentation pathways for carboxylic acids and esters include the loss of small neutral molecules. In negative ion mode, after deprotonation of the carboxylic acid, fragmentation can also occur.

Plausible Fragmentation Pathways:

-

Loss of H₂O (18 Da) from [M+H]⁺: This is a common fragmentation for protonated carboxylic acids, leading to an acylium ion.

-

Loss of CH₃OH (32 Da) from [M+H]⁺: Cleavage of the ester group can result in the loss of methanol.

-

Loss of CO₂ (44 Da) from [M-H]⁻: Decarboxylation is a characteristic fragmentation of deprotonated carboxylic acids.

A detailed analysis of the fragmentation pattern would require an experimental mass spectrum with tandem MS (MS/MS) capabilities to isolate and fragment specific ions, providing definitive structural information.

Conclusion